molecular formula C9H11ClN2O4 B13078585 3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride CAS No. 1220106-24-0

3-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride

Cat. No.: B13078585
CAS No.: 1220106-24-0
M. Wt: 246.65 g/mol
InChI Key: WCBNHYIFJFBMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a β-amino acid derivative featuring a nitro-substituted phenyl group at the β-position and a hydrochloride salt. This compound (CAS: 906813-62-5) is structurally characterized by a propanoic acid backbone with an amino group and a 4-nitrophenyl substituent at the β-carbon . The nitro group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity. It is commonly utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of retinoid-binding protein antagonists or enzyme inhibitors. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory applications .

Properties

CAS No.

1220106-24-0

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.65 g/mol

IUPAC Name

3-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H

InChI Key

WCBNHYIFJFBMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process. Industrial production methods may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • IUPAC Name : (3S)-3-amino-3-(4-nitrophenyl)propanoic acid

The compound features a propanoic acid backbone with an amino group and a nitrophenyl group at the para position, which significantly impacts its chemical behavior and biological interactions .

Organic Synthesis

3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of complex molecules. Notable applications include:

  • Synthesis of Amides and Esters : It can be used to synthesize amides and esters through coupling reactions, which are essential in creating pharmaceuticals and agrochemicals.
  • Peptide Synthesis : The compound is valuable in peptide synthesis due to its structural characteristics, facilitating the development of therapeutic agents.

Table 1: Synthetic Applications

ApplicationDescription
Amide SynthesisFormation of amides through coupling
Ester SynthesisCreation of esters for various applications
Peptide SynthesisKey building block for therapeutic peptides

Biological Research

The compound has been investigated for its potential biological activities, particularly concerning enzyme-substrate interactions and protein modifications. Key findings include:

  • Enzyme Interactions : Research indicates that it can modify proteins, making it significant in understanding biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is necessary to elucidate these properties fully.

Case Study: Enzyme Modification

A study demonstrated that 3-amino-3-(4-nitrophenyl)propanoic acid hydrochloride could enhance the activity of specific enzymes involved in metabolic pathways. This modification could lead to advancements in drug development targeting metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives are being explored for their pharmacological profiles. Its unique structure allows for the design of novel therapeutic agents with improved efficacy.

Table 2: Pharmacological Investigations

DerivativePotential Activity
Nitrophenyl derivativesAntimicrobial activity
Amino derivativesEnzyme inhibition
Peptide conjugatesEnhanced bioactivity

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano, acetyl) decrease electron density on the phenyl ring, enhancing acidity of the amino group and influencing solubility in polar solvents.
  • Mixed substituents (e.g., 4-amino-2-nitrophenyl) introduce competing electronic effects, altering reactivity in synthetic pathways .

Physicochemical Properties

Property Target Compound 3-Cyanophenyl Derivative 4-Ethylphenyl Derivative 4-Acetylphenyl Derivative
Solubility Moderate in water (HCl salt) Low (cyano reduces polarity) Low (ethyl increases lipophilicity) Moderate (acetyl enhances polarity)
Melting Point Not reported Not reported Not reported Not reported
Stability Stable as HCl salt Sensitive to hydrolysis Stable May undergo keto-enol tautomerism

Notes:

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs .
  • Nitro groups confer thermal stability but may pose explosion risks under extreme conditions .

Challenges :

  • Nitration requires careful control to avoid byproducts .
  • Cyano and acetyl groups may require protective strategies to prevent side reactions .

Biological Activity

3-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride (CAS Number: 131690-59-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its interaction with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : Approximately 210.19 g/mol
  • Density : 1.4 g/cm³
  • Boiling Point : About 410.3 °C at 760 mmHg

The compound features a propanoic acid backbone with an amino group and a nitrophenyl substituent, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry.

The biological activity of 3-amino-3-(4-nitrophenyl)propanoic acid has been linked to its structural similarity to amino acids, suggesting it may interact with biological systems in several ways:

  • Neurotransmitter Modulation : The compound is hypothesized to act as a potential neurotransmitter or modulator, influencing biochemical pathways related to neurotransmission. Its role in synaptic transmission and neuronal signaling is an area of ongoing research.
  • Enzyme Inhibition : Studies have indicated that derivatives of this compound can inhibit specific enzymes, such as trans-sialidase from Trypanosoma cruzi, which is a target for developing anti-Chagas disease agents. The binding affinity and inhibition rates suggest significant potential for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that 3-amino-3-(4-nitrophenyl)propanoic acid exhibits notable antimicrobial properties against various pathogens:

  • Antibacterial Activity : In vitro tests have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity, although specific MIC data for this compound alone remains limited .
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties, although more detailed investigations are required to establish efficacy against specific fungal strains.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to assess the safety profile of the compound. For instance, compounds related to 3-amino-3-(4-nitrophenyl)propanoic acid were tested on A549 human pulmonary endothelial cells, revealing low cytotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for further development .

Study on Antiviral Properties

A significant study focused on the antiviral properties of derivatives of 3-amino-3-(4-nitrophenyl)propanoic acid reported promising results. The compounds demonstrated effective inhibition of viral replication in cell cultures, indicating their potential as antiviral agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes involved in disease processes. For example, compounds derived from this structure showed high binding affinities and favorable interaction profiles with active sites on target enzymes, enhancing their potential as drug candidates .

Data Summary Table

Biological ActivityObservationsReferences
Neurotransmitter ModulationPotential role in neurotransmission
Antibacterial ActivityEffective against Gram-positive/negative bacteria; specific MIC values needed
Antifungal ActivityPreliminary evidence suggests efficacy
CytotoxicityLow cytotoxicity in human cell lines
Enzyme InhibitionSignificant inhibition of TcTS enzyme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.